molecular formula C11H11NO2 B8716851 Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one CAS No. 638989-35-2

Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one

Cat. No. B8716851
M. Wt: 189.21 g/mol
InChI Key: MPADKBNHMSGTGM-UHFFFAOYSA-N
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Patent
US07192956B2

Procedure details

A solution of tert-butyl [2-(1-hydroxycyclobutyl)phenyl]carbamate (0.86 g, 3.3 mmol) in ethanol (30 mL) was stirred with potassium hydroxide (0.39 g, 6.9 mmol) at room temperature for 3 hours. The product was extracted with ethyl acetate (50 mL), dried with sodium sulfate, and concentrated to give spiro[3,1-benzoxazine-4,1′-cyclobutan]-2(1H)-one (0.36 g, 58%) as a white solid. 1H NMR (DMSO-d6): δ 10.21 (s, 1H), 7.47 (dd, 1H, J=7.6, 1.2 Hz), 7.28 (td, 1H, J=7.6, 1.4 Hz), 7.08 (td, 1H, J=7.5, 1.2 Hz), 6.9 (dd, 1H, J=7.9, 0.9 Hz), 2.49–2.41 (m, 2H), 2.06–1.96 (m, 2H), 1.88–1.77 (m, 2H). MS (ESI) m/z 190 ([M+H]+).
Name
tert-butyl [2-(1-hydroxycyclobutyl)phenyl]carbamate
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[NH:12][C:13](=[O:19])[O:14]C(C)(C)C)[CH2:5][CH2:4][CH2:3]1.[OH-].[K+]>C(O)C>[C:2]12([C:6]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:12][C:13](=[O:14])[O:19]1)[CH2:3][CH2:4][CH2:5]2 |f:1.2|

Inputs

Step One
Name
tert-butyl [2-(1-hydroxycyclobutyl)phenyl]carbamate
Quantity
0.86 g
Type
reactant
Smiles
OC1(CCC1)C1=C(C=CC=C1)NC(OC(C)(C)C)=O
Name
Quantity
0.39 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C12(CCC1)OC(NC1=C2C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.